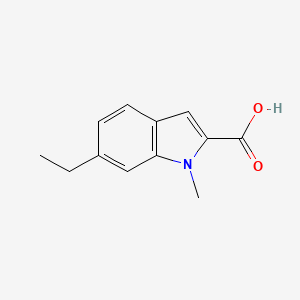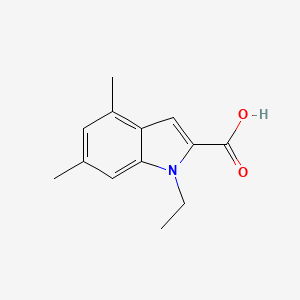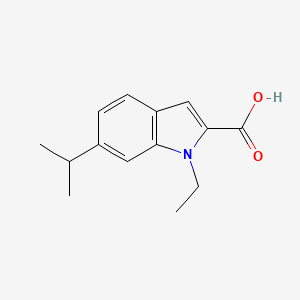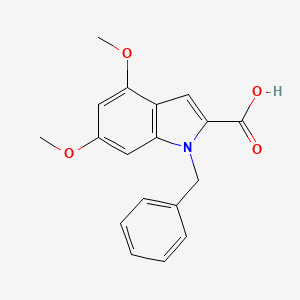
6-Ethyl-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are synthesized from tryptophan, an essential amino acid derived entirely from the diet . They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . In a specific reaction, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Molecular Structure Analysis
The molecular formula of 1-Methylindole-2-carboxylic acid, a close relative of the compound , is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . This reaction is part of the synthesis process of this compound.Physical And Chemical Properties Analysis
The molecular formula of 1-Methylindole-2-carboxylic acid is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .Aplicaciones Científicas De Investigación
EMICA has been used in various scientific research areas, including drug discovery, biochemistry, and physiology. In drug discovery, EMICA has been used as a model compound to study the interactions between drugs and their target proteins. In biochemistry, EMICA has been used to study the structure and function of enzymes, as well as to study the regulation of gene expression. In physiology, EMICA has been used to study the effects of hormones on metabolic pathways.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are a subject of ongoing research .
Result of Action
Indole derivatives have been found to possess diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The study of such factors is an important aspect of drug development and can significantly impact the effectiveness of therapeutic compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMICA has several advantages for use in laboratory experiments. For example, EMICA is easily synthesized and is relatively stable in solution. Additionally, EMICA is relatively inexpensive and can be stored for long periods of time. However, EMICA is relatively non-specific and may interact with other proteins or receptors in addition to its intended target.
Direcciones Futuras
There are many potential future directions for research involving EMICA. For example, further research could be conducted to investigate the mechanism of action of EMICA and its potential applications in drug discovery. Additionally, research could be conducted to investigate the effects of EMICA on other enzymes and receptors, as well as its potential therapeutic applications. Furthermore, research could be conducted to investigate the effects of EMICA on physiological processes, such as heart rate and blood pressure. Finally, research could be conducted to investigate the potential toxic effects of EMICA and its potential interactions with other drugs.
Métodos De Síntesis
EMICA can be synthesized from indole-2-carboxylic acid by a two-step reaction. The first step involves the reaction of indole-2-carboxylic acid with ethyl bromide, which yields 6-bromo-1-methyl-1H-indole-2-carboxylic acid. The second step involves the reaction of the 6-bromo-1-methyl-1H-indole-2-carboxylic acid with sodium methoxide, which yields EMICA.
Análisis Bioquímico
Biochemical Properties
6-Ethyl-1-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit cytotoxicity against different human cell lines, such as leukemic cells, normal cells, lung cells, and breast cells . These effects are mediated through the modulation of cell signaling pathways and alterations in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives have been shown to interact with multiple receptors and enzymes, leading to various biological effects . For example, the binding of this compound to specific receptors can result in the inhibition of viral replication or the activation of anti-inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . The dosage-dependent effects of this compound are crucial for determining its therapeutic window and safety profile in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The interactions of this compound with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
6-ethyl-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15)13(2)10(9)6-8/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGFWTYTDOFNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
amine hydrochloride](/img/structure/B6344296.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)







